molecular formula C12H9F3N2 B14689783 N-[3-(Trifluoromethyl)phenyl]pyridin-2-amine CAS No. 24020-61-9

N-[3-(Trifluoromethyl)phenyl]pyridin-2-amine

Cat. No.: B14689783
CAS No.: 24020-61-9
M. Wt: 238.21 g/mol
InChI Key: REUSIJSELXIDND-UHFFFAOYSA-N
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Description

N-[3-(Trifluoromethyl)phenyl]pyridin-2-amine: is an organic compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a pyridin-2-amine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[3-(Trifluoromethyl)phenyl]pyridin-2-amine typically involves the coupling of 2-bromo-5-(trifluoromethyl)pyridine with aniline derivatives. One common method is the Pd-catalyzed amination reaction . For instance, the reaction can be carried out using Pd(dba)2 as the catalyst and BINAP as the ligand in the presence of tBuONa in 1,4-dioxane . The reaction conditions are optimized to achieve high yields and purity of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures the efficient and cost-effective production of this compound.

Chemical Reactions Analysis

Types of Reactions: N-[3-(Trifluoromethyl)phenyl]pyridin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Hydrogenation using palladium on carbon.

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed: The major products depend on the type of reaction. For example, oxidation may yield N-oxide derivatives, while substitution reactions can produce various substituted pyridines.

Scientific Research Applications

Chemistry: N-[3-(Trifluoromethyl)phenyl]pyridin-2-amine is used as a building block in the synthesis of more complex molecules. Its unique electronic properties make it valuable in the development of new ligands and catalysts .

Biology and Medicine: Its trifluoromethyl group enhances the metabolic stability and bioavailability of drug candidates .

Industry: In the agrochemical industry, derivatives of this compound are used as active ingredients in pesticides and herbicides. The trifluoromethyl group contributes to the compound’s effectiveness and environmental stability .

Mechanism of Action

The mechanism of action of N-[3-(Trifluoromethyl)phenyl]pyridin-2-amine involves its interaction with specific molecular targets. The trifluoromethyl group influences the compound’s binding affinity and selectivity towards these targets. For instance, in medicinal applications, it may inhibit specific enzymes or receptors by forming strong interactions with the active site .

Comparison with Similar Compounds

  • 3-(Trifluoromethyl)pyridine
  • 4-Amino-2-(trifluoromethyl)pyridine
  • 3-Chloro-5-(trifluoromethyl)pyridin-2-amine

Uniqueness: N-[3-(Trifluoromethyl)phenyl]pyridin-2-amine is unique due to the combination of the trifluoromethyl group and the pyridin-2-amine moiety. This combination imparts distinct electronic and steric properties, making it a versatile compound in various applications .

Properties

CAS No.

24020-61-9

Molecular Formula

C12H9F3N2

Molecular Weight

238.21 g/mol

IUPAC Name

N-[3-(trifluoromethyl)phenyl]pyridin-2-amine

InChI

InChI=1S/C12H9F3N2/c13-12(14,15)9-4-3-5-10(8-9)17-11-6-1-2-7-16-11/h1-8H,(H,16,17)

InChI Key

REUSIJSELXIDND-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)NC2=CC=CC(=C2)C(F)(F)F

Origin of Product

United States

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